molecular formula C10H9ClFN3O B2881154 1-[1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol CAS No. 1691868-64-0

1-[1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol

Cat. No. B2881154
CAS RN: 1691868-64-0
M. Wt: 241.65
InChI Key: UKKJSYDJLJGETF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of ethan-1-ol, which is a type of alcohol. It contains a 1H-1,2,3-triazol-4-yl group and a 2-chloro-5-fluorophenyl group attached to the ethan-1-ol .


Molecular Structure Analysis

The molecular structure of this compound includes a 1H-1,2,3-triazol-4-yl group and a 2-chloro-5-fluorophenyl group attached to the ethan-1-ol . The empirical formula is C8H8ClFO, and the molecular weight is 174.60 .


Physical And Chemical Properties Analysis

The compound is a solid . It has an empirical formula of C8H8ClFO and a molecular weight of 174.60 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available information.

Scientific Research Applications

Antiviral Research

The indole derivatives, which share structural similarities with the compound , have been reported to exhibit antiviral activities . This suggests that “1-[1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol” could be synthesized and tested for potential antiviral properties, particularly against RNA and DNA viruses. Its efficacy could be evaluated in vitro, using various viral strains to determine its spectrum of antiviral activity.

Anti-inflammatory Studies

Indole derivatives are known for their anti-inflammatory properties . As such, the compound could be used in the development of new anti-inflammatory agents. Research could focus on the synthesis of analogs and their pharmacological evaluation in models of inflammation, such as induced arthritis or dermatitis in animal models.

Anticancer Investigations

The structural complexity of indole derivatives, including the presence of a triazole ring as in our compound, often correlates with anticancer activities . Research could be directed towards the synthesis of novel derivatives and their screening against a panel of cancer cell lines. The goal would be to identify any cytotoxic effects and the mechanism of action, such as apoptosis induction or cell cycle arrest.

Antimicrobial Applications

The antimicrobial potential of indole derivatives is well-documented . “1-[1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol” could be investigated for its efficacy against a range of bacterial and fungal pathogens. Studies could include determining the minimum inhibitory concentration (MIC) and exploring the compound’s mechanism of action on microbial cell walls or DNA replication.

Antitubercular Activity

Given the biological activity of indole derivatives against Mycobacterium tuberculosis, the compound could be explored for its antitubercular properties . Research could involve synthesizing a series of derivatives and evaluating their activity against drug-resistant strains of tuberculosis, potentially leading to new therapeutic options.

Antidiabetic Research

Indole derivatives have shown promise in antidiabetic research, suggesting potential applications for our compound in this field . Studies could focus on the compound’s ability to modulate insulin secretion or its effects on glucose uptake in adipose or muscle tissue, contributing to the development of new antidiabetic drugs.

properties

IUPAC Name

1-[1-(2-chloro-5-fluorophenyl)triazol-4-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClFN3O/c1-6(16)9-5-15(14-13-9)10-4-7(12)2-3-8(10)11/h2-6,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKKJSYDJLJGETF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN(N=N1)C2=C(C=CC(=C2)F)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.